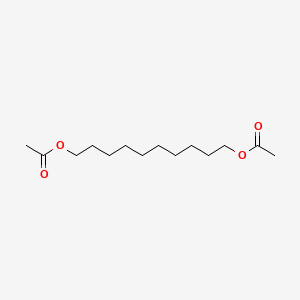

1,10-Diacetoxydecane

Beschreibung

Contextualization within Long-Chain Aliphatic Diesters Research

1,10-Diacetoxydecane belongs to the class of long-chain aliphatic diesters. These are molecules characterized by a long, straight chain of carbon atoms with an ester functional group at each end. Research into these compounds often explores their synthesis, physical properties, and chemical reactivity.

A significant area of study involves the synthesis of these diesters from α,ω-alkanediols. For instance, this compound can be prepared from 1,10-decanediol (B1670011) through esterification with acetic acid. acs.orgnih.gov This process is a fundamental reaction in organic chemistry, and studies often focus on optimizing reaction conditions, such as temperature and catalysts, to achieve high yields. acs.orgnih.gov

The thermal decomposition, or pyrolysis, of long-chain aliphatic diesters is another critical research area. The pyrolysis of this compound, for example, yields 1,9-decadiene (B157367), an important building block in the synthesis of polymers and other chemicals. nih.govresearchgate.net Research has shown that the length of the carbon chain in the diester influences the pyrolysis process, with longer chains sometimes favoring higher yields of the resulting diene. acs.orgnih.govresearchgate.net

Furthermore, mass spectrometry studies of long-chain aliphatic diesters like this compound reveal interesting fragmentation patterns. For example, the elimination of acetic acid from this compound during chemical ionization mass spectrometry is a noted characteristic, though it is observed to be reduced compared to its monofunctional counterpart, 1-acetoxydecane, suggesting interactions between the two ester groups. researchgate.netresearchgate.netresearchgate.net

Significance of Diester Compounds in Advanced Organic Synthesis and Materials Science

Diester compounds, including this compound, are valuable intermediates in advanced organic synthesis. wikipedia.org Their bifunctional nature allows them to be used in the creation of a wide array of more complex molecules. A primary application is in the synthesis of insect pheromones, which are crucial for developing environmentally benign pest management strategies. rsc.org The synthesis of these often structurally complex molecules requires precise chemical transformations, and diesters can serve as key starting materials or intermediates. rsc.orgmdpi.comnih.gov

In the realm of materials science, which focuses on the relationship between a material's structure, processing, and properties, long-chain aliphatic diesters are of interest for the synthesis of polymers and other materials. wikipedia.org The dienes produced from the pyrolysis of diesters like this compound are monomers used in the production of synthetic rubbers and other polymers. nih.govresearchgate.net The properties of the final material are highly dependent on the structure of the monomer, making the controlled synthesis of these dienes a key research objective.

The study of diesters also contributes to a fundamental understanding of chemical reactions and molecular interactions. For example, research on the proton and ammonium (B1175870) ion affinities of dicarboxylic compounds, which are related to diesters, provides insights into bifunctional interactions and the formation of complexes. researchgate.netresearchgate.net This knowledge is applicable to various areas of chemistry, from catalyst design to understanding biological systems.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and related long-chain diesters is multifaceted, touching upon synthetic methodology, reaction mechanisms, and enzymatic processes.

One significant research trajectory is the development of efficient and environmentally friendly methods for the synthesis of alkadienes through the pyrolysis of diesters. acs.orgnih.govresearchgate.net Studies have investigated the use of different aliphatic acids in the initial esterification step and their effect on the subsequent pyrolysis. acs.orgnih.gov For instance, research has shown that acetic acid can be a particularly effective catalyst for the pyrolysis step, allowing for high yields of alkadienes at relatively lower temperatures. acs.orgnih.govresearchgate.net This research is driven by the demand for sustainable routes to valuable chemical feedstocks. nih.govresearchgate.net

Another active area of investigation is the use of enzymes in reactions involving diesters. Lipases, for example, are being explored for their ability to selectively hydrolyze diesters. uni-greifswald.demdpi.com This enzymatic approach can offer high selectivity and milder reaction conditions compared to traditional chemical methods. For example, studies have investigated the hydrolysis of various diesters, including this compound, using lipases to understand their substrate specificity. uni-greifswald.demdpi.com

Furthermore, detailed mechanistic studies continue to probe the behavior of diesters in various chemical environments. Mass spectrometry techniques are employed to study the gas-phase ion chemistry of bifunctional compounds like this compound, providing fundamental data on molecular interactions and reactivity. researchgate.netresearchgate.netresearchgate.net These studies contribute to a deeper understanding of chemical principles that can be applied to a wide range of chemical systems.

Data and Findings

Synthesis of this compound

Research has detailed the synthesis of this compound from 1,10-decanediol. A typical procedure involves reacting 1,10-decanediol with an excess of acetic acid in the presence of a water-carrying solvent like toluene (B28343). acs.orgnih.gov The reaction is heated to facilitate the esterification and remove the water byproduct. acs.orgnih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 1,10-decanediol, Acetic Acid, Toluene | 108 °C, 6 hours | This compound | 97.2% | acs.orgresearchgate.net |

Pyrolysis of this compound

The pyrolysis of this compound is a key reaction for producing 1,9-decadiene. The yield of this reaction is dependent on factors such as temperature and the specific diester used.

| Reactant | Product | Yield | Reference |

| This compound | 1,9-decadiene | 90.3% | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

10-acetyloxydecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-13(15)17-11-9-7-5-3-4-6-8-10-12-18-14(2)16/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOLZWLFORPIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885334 | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-61-6 | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediol, 1,10-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethylene diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for 1,10 Diacetoxydecane

Esterification Pathways for 1,10-Decanediol (B1670011) Acetylation

The synthesis of 1,10-diacetoxydecane is primarily achieved through the acetylation of its precursor, 1,10-decanediol. This transformation involves the esterification of the two hydroxyl groups of the diol with acetylating agents.

Acid-Catalyzed Esterification Approaches for Diester Formation

Acid catalysis is a conventional and effective method for promoting the esterification of 1,10-decanediol. Strong acids such as sulfuric acid and p-toluenesulfonic acid are commonly employed to protonate the carbonyl oxygen of the acetylating agent, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of the diol. The reaction is typically carried out under reflux conditions to drive the reaction towards completion by removing the water formed during the process, often with the aid of a Dean-Stark apparatus.

A specific example involves the reaction of 1,10-decanediol with acetic acid in the presence of an acid catalyst. acs.orgnih.gov In one documented procedure, a mixture of 1,10-decanediol, an excess of acetic acid, and toluene (B28343) was heated to 108°C. nih.gov The water generated during the esterification was removed using a water separator. After a reaction time of 6 hours, the excess acetic acid and toluene were evaporated to yield this compound. nih.gov This method has been reported to produce the desired diester in high yield. nih.gov

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,10-Decanediol, Acetic Acid | - | Toluene | 108 | 6 | 97.2 | nih.gov |

This table presents data for the synthesis of this compound via acid-catalyzed esterification.

Solvent-Free or Alternative Reaction Media in Diester Synthesis

In line with the principles of green chemistry, efforts have been made to develop solvent-free or alternative reaction media for the synthesis of this compound. humanjournals.comfrontiersin.org These approaches aim to reduce the environmental impact associated with the use of volatile organic solvents. libretexts.orgrsc.org

One approach involves performing the acetylation reaction using an excess of acetic anhydride (B1165640), which can act as both the acetylating agent and the solvent. humanjournals.comfrontiersin.org The reaction can be promoted by catalysts, and upon completion, the product can be isolated through aqueous workup and extraction. frontiersin.org

Another innovative approach utilizes deep eutectic solvents (DESs) as alternative reaction media. rsc.orgresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. rsc.orgresearchgate.net They offer advantages such as low vapor pressure and the ability to dissolve a wide range of reactants. rsc.orgresearchgate.net While specific applications of DESs for this compound synthesis are still emerging, they represent a promising area for future research in sustainable chemistry. rsc.orgresearchgate.net

Furthermore, a green and efficient method has been developed for the synthesis of this compound from furfural, which involves a tandem benzoin (B196080) condensation and hydrodeoxygenation reaction in acetic acid, yielding the product alongside 1-decanol (B1670082) acetate (B1210297). rsc.org

Strategies for Enhancing Reaction Efficiency and Selectivity

Several strategies can be employed to enhance the efficiency and selectivity of this compound synthesis. A crucial aspect is driving the esterification equilibrium towards the product side. This is commonly achieved by the continuous removal of water from the reaction mixture, for instance, by using a Dean-Stark trap or by performing the reaction under vacuum. google.com

The molar ratio of the reactants also plays a significant role. Using a stoichiometric or slight excess of the acetylating agent can help ensure the complete conversion of both hydroxyl groups of the 1,10-decanediol to form the desired diester.

In the context of enzymatic catalysis, which offers high selectivity, the choice of enzyme and reaction conditions is critical. For instance, cutinases have been investigated for the selective hydrolysis of diesters to monoesters, highlighting the potential for enzymatic methods to control the degree of esterification. nih.govresearchgate.net While not directly a synthesis of the diester, this demonstrates the principle of selectivity in esterification/hydrolysis reactions involving diols and their esters.

Process Optimization in this compound Formation

Kinetic and Thermodynamic Considerations in Acetylation Reactions

The rate of the acetylation reaction is influenced by several factors, including temperature, catalyst concentration, and the concentration of reactants. Understanding the kinetics of the reaction allows for the determination of the optimal reaction time to achieve a high conversion to the diester while minimizing the formation of byproducts.

From a thermodynamic perspective, the esterification of 1,10-decanediol is a reversible process. The standard enthalpy of formation for 1,10-decanediol has been reported, which is a key parameter in the thermodynamic analysis of the reaction. nist.govnist.govnih.gov The equilibrium position of the reaction is governed by the change in Gibbs free energy, which is dependent on both enthalpy and entropy changes. To favor the formation of this compound, the reaction is often carried out at elevated temperatures, and one of the products (water) is removed to shift the equilibrium according to Le Chatelier's principle.

Thermodynamic Data for 1,10-Decanediol

| Property | Value | Units | Reference |

| Enthalpy of Formation (gas) | -523.1 ± 2.5 | kJ/mol | nist.gov |

| Molecular Weight | 174.28 | g/mol | nih.gov |

This table presents key thermodynamic and physical properties of the precursor, 1,10-decanediol.

Influence of Catalysts and Reagents on Esterification Yield and Purity

The choice of catalyst is paramount in determining the yield and purity of this compound. While strong mineral acids are effective, they can sometimes lead to side reactions. acs.org Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer the advantage of easy separation from the reaction mixture and potential for reuse. researchgate.net

The purity of the reagents, particularly the 1,10-decanediol precursor, is also crucial. The synthesis of high-purity 1,10-decanediol, for example, through the hydrogenation of sebacic acid derivatives, can lead to a higher quality final product. google.com

The nature of the acetylating agent can also impact the reaction. Acetic anhydride is generally more reactive than acetic acid and can lead to faster reaction rates and higher yields, although it is also more expensive. humanjournals.comfrontiersin.org The selection of the appropriate acetylating agent often involves a trade-off between reactivity, cost, and safety considerations.

Downstream Processing and Isolation Techniques for High-Purity Product

The isolation and purification of this compound from a reaction mixture are critical steps to achieve a high-purity product suitable for its intended applications. The downstream processing strategy typically involves a multi-step approach to remove unreacted starting materials, catalysts, solvents, and by-products.

Following the synthesis, which often involves the esterification of 1,10-decanediol with acetic acid or acetic anhydride, the initial workup generally focuses on removing excess volatile components. acs.orgnih.gov For instance, in syntheses using toluene as a water-carrying azeotrope, both the excess acetic acid and toluene can be removed by evaporation, sometimes at elevated temperatures around 200 °C. acs.orgnih.govresearchgate.net

For achieving high purity, a combination of several unit operations is employed, tailored to the specific impurities present. fraunhofer.demt.com These methods leverage differences in the physicochemical properties of this compound and the contaminants.

Key isolation and purification techniques include:

Distillation: Vacuum distillation is a highly effective method for purifying this compound, which has a high boiling point. This technique separates the product from less volatile impurities (like residual diol or catalyst residues) and more volatile by-products. For instance, the purification of a precursor to 1,9-decadiene (B157367) involved obtaining this compound first, which was then purified before its subsequent use. acs.orgnih.gov

Crystallization: Long-chain acetates can be purified by crystallization from the melt or a suitable solvent. aip.org This process relies on the principle that the desired compound will form a purer crystal lattice than the impurities, which remain in the melt or solvent. Studies on long-chain acetates show they can exist in different crystalline phases (α and β), and controlled crystallization can be used to isolate a specific, stable form. aip.org Fractional crystallization from solvents like methanol (B129727) has also been used to separate similar long-chain esters. cdnsciencepub.com

Chromatography: Column chromatography is a powerful technique for achieving very high purity. Silica (B1680970) gel is a common stationary phase for the separation of acetates. cdnsciencepub.comnih.gov Argentation chromatography, which uses silver nitrate-impregnated silica gel, is particularly useful for separating esters based on the degree of unsaturation. nih.gov For removing specific residues, such as organotin catalysts, column chromatography using moist silica gel has proven effective for other acetates. oup.com

Extraction: Liquid-liquid extraction can be used as an initial purification step to remove water-soluble impurities or catalysts from the organic phase containing the product ester. deshbandhucollege.ac.in The choice of solvent is crucial for ensuring high recovery of the target molecule while efficiently removing contaminants. fraunhofer.de

The selection and sequence of these operations are optimized to maximize product yield and purity while considering economic and environmental factors. biomanufacturing.orgbiorefine2g.eu

Table 1: Overview of Purification Techniques for this compound

| Technique | Principle of Separation | Application | Reference(s) |

|---|---|---|---|

| Evaporation/Distillation | Difference in volatility (boiling points) | Removal of volatile solvents (e.g., toluene) and excess reactants (e.g., acetic acid). Final purification of the product under vacuum. | acs.org, nih.gov |

| Crystallization | Difference in solubility and ability to form a crystal lattice | Removal of impurities that remain in the solvent or melt. Can isolate specific crystalline phases. | aip.org, cdnsciencepub.com |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) | High-purity separation from structurally similar by-products. Can be adapted to remove specific catalyst residues. | oup.com, cdnsciencepub.com, nih.gov |

| Extraction | Differential solubility in two immiscible liquid phases | Initial cleanup to remove water-soluble impurities, acids, or bases from the crude product mixture. | deshbandhucollege.ac.in, fraunhofer.de |

Development of Novel Synthetic Routes to this compound and Analogues

While the conventional synthesis of this compound via Fischer esterification of 1,10-decanediol with acetic acid is well-established, research has focused on developing more efficient, sustainable, and innovative methods. acs.orgnih.gov These novel routes often employ different starting materials, advanced catalytic systems, or greener reaction conditions.

Conventional Esterification: The traditional method involves reacting 1,10-decanediol with an excess of acetic acid, often at elevated temperatures (e.g., 108 °C). acs.orgnih.gov Toluene is frequently used as a solvent to facilitate the removal of water formed during the reaction via azeotropic distillation, driving the equilibrium towards the product. acs.org Purity of the resulting this compound after this process is reported to be around 97.2%. researchgate.net Other acylating agents like acetic anhydride can also be used, sometimes in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgrsc.org

Tandem Catalysis from Furfural: A highly innovative and green synthetic pathway has been developed to produce 1,10-decanediol diacetate (this compound) and 1-decanol acetate from furfural, a biomass-derived platform chemical. rsc.org This method achieves a high total yield of 92% through a two-step tandem reaction sequence:

Benzoin Condensation: Furfural is first converted to furoin (B1674284) in quantitative yield using an immobilized N-heterocyclic carbene (NHC) catalyst under solvent-free conditions.

Hydrodeoxygenation: The resulting furoin intermediate is then dissolved in acetic acid and subjected to hydrodeoxygenation using a catalytic system of Scandium(III) triflate (Sc(OTf)₃) and palladium on carbon (Pd/C). rsc.org This step accomplishes both the reduction of the furan (B31954) rings and the esterification of the resulting hydroxyl groups in one pot.

Transesterification Routes: Transesterification is another important strategy for synthesizing esters, including this compound. byjus.com This equilibrium-driven process involves reacting 1,10-decanediol with a more readily available acetate ester, such as vinyl acetate or ethyl acetate, in the presence of a catalyst. byjus.comorganic-chemistry.org The reaction can be catalyzed by acids, bases, or enzymes. byjus.combeilstein-journals.org Driving the reaction to completion often involves removing the alcohol by-product (e.g., ethanol) by distillation. This method is central to the synthesis of polyesters and offers a versatile approach for creating various ester analogues. byjus.com

Enzymatic and Biocatalytic Approaches: The use of enzymes as catalysts represents a significant advancement in green chemistry. Lipases, for example, are known to catalyze esterification and transesterification reactions under mild conditions. researchgate.net While research has documented the selective enzymatic hydrolysis of this compound using cutinases, this highlights the potential for the reverse reaction—enzymatic synthesis. nih.govresearchgate.net The enzymatic esterification of 1,10-decanediol with other carboxylic acids has been successfully demonstrated, suggesting that a similar biocatalytic route to this compound is feasible, offering high selectivity and avoiding harsh reaction conditions. researchgate.net

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Material(s) | Catalyst/Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| Conventional Esterification | 1,10-Decanediol, Acetic Acid | Toluene (azeotrope), heat | Established, straightforward method; requires excess acid and water removal. Yield ~97%. | acs.org, nih.gov, researchgate.net |

| Tandem Catalysis | Furfural, Acetic Acid | Immobilized NHC; Sc(OTf)₃, Pd/C, H₂ | Green route from biomass; high overall yield (92%); solvent-free first step. | rsc.org |

| Transesterification | 1,10-Decanediol, Acetate Ester (e.g., Vinyl Acetate) | Acid, base, or enzyme catalyst | Versatile for producing analogues; equilibrium-driven reaction. | byjus.com, organic-chemistry.org |

| Enzymatic Synthesis | 1,10-Decanediol, Acetic Acid/Acetate Ester | Lipase (B570770) or other hydrolase | Green, mild conditions; high selectivity; avoids harsh chemicals and high temperatures. | researchgate.net, nih.gov |

An initial search has been performed on the thermal decomposition of this compound, yielding some general information about the pyrolysis of acetates. The Ei mechanism, a thermal syn elimination, is highlighted as a common pathway for such reactions. It is noted that these reactions are often studied for cyclic acetates, and the stereochemistry is a key aspect. However, specific details on the pyrolysis of this compound to 1,9-decadiene are not yet available. Similarly, while the influence of acetate groups on thermal stability is mentioned in the context of polymers, specific data for this compound is missing. Information on the gas-phase fragmentation of diacetoxyalkanes from mass spectrometry studies is also not yet detailed. Therefore, the next steps need to focus on finding more specific information for this compound.The second search has provided crucial information regarding the pyrolysis of this compound to produce 1,9-decadiene. It confirms that this reaction proceeds via a thermal elimination mechanism and provides details on the synthesis of the starting material and the pyrolysis conditions. The influence of the acetate group is indirectly addressed by comparing the pyrolysis of different diesters, with acetic acid esters showing high yields at relatively lower temperatures. However, specific mechanistic details beyond a general cis-elimination are not extensively discussed. The stereochemical outcome is implied to be syn-elimination, but specific studies on this compound are not cited.

For the gas-phase fragmentation part, a very relevant, albeit brief, result was found indicating that the elimination of acetic acid from this compound is reduced compared to 1-acetoxydecane, suggesting bifunctional interactions. However, detailed mass spectrometric data and elucidation of fragmentation patterns for this compound are still needed. The search provided general information on mass spectrometry of different functional groups but no specific spectra for the target compound.

Therefore, the next steps should focus on obtaining more in-depth information on the mechanistic aspects of the pyrolysis and the specific fragmentation patterns in mass spectrometry.The previous searches have provided a good foundation. We have confirmed the thermal decomposition of this compound to 1,9-decadiene proceeds via a syn-elimination mechanism, typical for acetate pyrolysis. We also have an indication that bifunctional interactions are at play in the gas-phase fragmentation of this compound, reducing the elimination of acetic acid compared to its monofunctional analog. However, detailed mechanistic studies specifically on this compound are still lacking. For instance, there is no specific data on the stereochemical outcomes of its thermal elimination beyond the general principle of syn-elimination. Similarly, while the concept of bifunctional interactions in the mass spectrometry of diacetoxyalkanes has been introduced, a detailed elucidation of the characteristic fragmentation patterns for this compound is still needed. To construct a thorough and scientifically accurate article as requested, the next steps should aim to fill these gaps.

Mechanistic Studies of Transformations Involving 1,10 Diacetoxydecane

Reaction Kinetics and Transition State Analysis

The transformation of 1,10-diacetoxydecane, particularly through acetate (B1210297) elimination, involves complex kinetics and specific transition states that dictate the reaction pathway and rate. Analysis of these factors provides fundamental insights into the reaction mechanism.

Elucidation of Rate-Determining Steps in Acetate Elimination

The pyrolysis of acetate esters to form alkenes is a well-established reaction class that typically proceeds through a unimolecular elimination mechanism involving a cyclic transition state. academicjournals.org In the case of this compound, this transformation yields 1,9-decadiene (B157367) and acetic acid. acs.orgresearchgate.net The reaction is a cis-elimination, proceeding through a six-membered cyclic transition state. academicjournals.orgacs.org

Studies on analogous simple acetates, such as ethyl acetate, provide a model for understanding the kinetic details. academicjournals.org The process is not entirely synchronous; it is a concerted but two-stage reaction. academicjournals.org The mechanism involves an initial, fast equilibrium where the carbonyl oxygen of the acetate group abstracts a β-hydrogen atom. academicjournals.org This is followed by the rate-determining step, which is the polarization and subsequent cleavage of the C-O ether bond. academicjournals.org

The key events in the elimination process are:

Initial Proton Transfer (Fast): A rapid equilibrium is established involving the transfer of a β-hydrogen to the carbonyl oxygen. academicjournals.org

C=C Double Bond Formation (Fast): Following the C-O bond cleavage, the electrons collapse to form the π bond of the alkene, and the newly formed acetic acid molecule is eliminated. academicjournals.org

Therefore, the rate-determining step is the cleavage of the C-O single bond within the six-membered cyclic transition state. The reactant concentration appearing in the rate-determining step is what dictates the rate equation for the reaction. savemyexams.com

Table 1: Key Steps in Acetate Elimination from this compound

| Step | Description | Kinetic Significance |

|---|---|---|

| 1 | Formation of a six-membered cyclic pre-transition state complex. | Fast pre-equilibrium |

| 2 | Abstraction of β-hydrogen by the carbonyl oxygen and polarization of the C-O ether bond. | Slow, Rate-Determining Step (Highest Activation Energy) labxchange.org |

| 3 | Cleavage of the C-O bond and concurrent formation of the C=C double bond. | Fast post-transition state event |

| 4 | Release of products: 1,9-decadiene and two molecules of acetic acid. | Fast |

1,10 Diacetoxydecane As a Precursor in Advanced Organic Synthesis

Synthesis of Functionalized Long-Chain Hydrocarbons

The ten-carbon chain of 1,10-diacetoxydecane serves as a fundamental building block for the creation of various functionalized long-chain hydrocarbons. The acetate (B1210297) groups at the α and ω positions offer convenient handles for a range of chemical transformations.

Precursor for Unsaturated Aliphatic Compounds (e.g., 1,9-Decadiene)

One of the most significant applications of this compound is its role as a precursor to 1,9-decadiene (B157367), a valuable α,ω-diene. The synthesis of 1,9-decadiene from this compound is typically achieved through a pyrolysis reaction, which involves the thermal elimination of two molecules of acetic acid. acs.orgnih.govresearchgate.net This process is often preceded by the esterification of 1,10-decanediol (B1670011) with acetic acid to produce this compound. acs.orgnih.gov

The pyrolysis of the diester to yield the diene is a key step that can be performed in a continuous manner using a tubular reactor, often without the need for a catalyst. acs.orgnih.gov Research has shown that the pyrolysis of diesters with longer carbon chains, such as this compound, tends to be more favorable, resulting in high yields of the corresponding diene. nih.gov In one study, the pyrolysis of this compound at 450 °C resulted in a 90.3% yield of 1,9-decadiene. researchgate.net

The synthesis of 1,9-decadiene from 1,10-decanediol via the diacetate intermediate offers a simple and efficient route with a high reaction rate and yield. google.com The resulting 1,9-decadiene is a crucial monomer in acyclic diene metathesis (ADMET) polymerization for the production of polybutadienes and other copolymers. chemicalbook.com

Table 1: Pyrolysis of α,ω-Diacetoxyalkanes to α,ω-Alkadienes

| Reactant | Product | Yield (%) |

|---|---|---|

| 1,6-Diacetoxyhexane | 1,5-Hexadiene | 70.3 |

| 1,8-Diacetoxyoctane | 1,7-Octadiene | 74.8 |

| This compound | 1,9-Decadiene | 90.3 |

Data sourced from a study on the dehydration of C6–10-α,ω-alkanediols. researchgate.net

Building Block for Polymer Monomers and Macromolecular Architectures

Beyond 1,9-decadiene, this compound can serve as a precursor for a wider range of polymer monomers. rsc.org The ability to functionalize both ends of the ten-carbon chain allows for the synthesis of bifunctional monomers suitable for step-growth polymerization. The synthesis of such polymers often involves a two-step reaction where base monomers and side chain monomers are first polymerized, followed by end-capping. researchgate.net This approach allows for the creation of polymers with varying molecular weights and polydispersity indices. researchgate.net The resulting polymers can have applications in areas such as gene delivery. researchgate.net

The synthesis of degradable and chemically recyclable polymers is a significant area of research. rsc.org By incorporating ester linkages, such as those derived from this compound, into the polymer backbone, materials can be designed to degrade under specific conditions, contributing to a circular materials economy. rsc.org

Derivatization Reactions for Specialty Chemicals

The acetate groups of this compound are amenable to a variety of derivatization reactions, enabling the synthesis of specialty chemicals with tailored properties. researchgate.net Derivatization techniques are widely used to modify the functionality of a molecule to enhance its properties for specific applications. gcms.cz

Controlled Hydrolysis to Monoesters (e.g., 1-Acetoxydecane-10-oic Acid)

The selective hydrolysis of one of the two ester groups in this compound can lead to the formation of valuable monoesters, such as 1-acetoxydecane-10-oic acid. This process, known as desymmetrization, can be achieved using biocatalysts like cutinases. mdpi.com For instance, the cutinase ACut2 from Blastobotrys raffinosifermentans has been shown to selectively hydrolyze one ester group in a symmetric diester, yielding the corresponding monoester. mdpi.com

The controlled hydrolysis of esters can also be influenced by the presence of the corresponding hydrolyzed product, which can significantly increase the reaction rate. google.com This principle can be applied to the hydrolysis of this compound to produce 1,10-decanediol, where the presence of the diol can accelerate the reaction. google.com

Selective Functionalization at Non-Acetate Positions

While the acetate groups are the primary sites for reaction, selective functionalization at other positions along the ten-carbon chain of this compound is also a possibility. This can be achieved through various modern synthetic methodologies that allow for the targeted activation of C-H bonds. sioc-journal.cn Such strategies often employ directing groups to guide a catalyst to a specific site on the molecule. sioc-journal.cn While direct examples for this compound are not prevalent in the literature, the principles of site-selective functionalization are well-established for other long-chain aliphatic compounds. csic.esnih.govnih.govrsc.org

Utilization in Multi-Step Synthetic Sequences

The versatility of this compound makes it a valuable intermediate in multi-step synthetic sequences. libretexts.orgmsu.eduvapourtec.comudel.edu In such sequences, the product of one reaction becomes the starting material for the next, allowing for the construction of complex molecules from simpler precursors. udel.edu The ability to transform the acetate groups into other functionalities, or to use the ten-carbon chain as a scaffold, allows chemists to incorporate the this compound unit into a larger molecular architecture.

For example, a multi-step synthesis could involve the initial conversion of this compound to 1,9-decadiene, which is then used in a subsequent reaction, such as a Diels-Alder cycloaddition or a metathesis reaction, to build a more complex cyclic or polymeric structure. msu.edu The planning of such multi-step syntheses requires a careful consideration of the reaction conditions and the compatibility of the various functional groups present in the intermediates. libretexts.orgsathyabama.ac.in

Enzymatic and Biocatalytic Transformations of 1,10 Diacetoxydecane

Lipase- and Esterase-Mediated Hydrolysis of Diester Bonds

Lipases (EC 3.1.1.3) and esterases are serine hydrolases that catalyze the hydrolysis of ester bonds. researchgate.netresearchgate.net While esterases typically act on water-soluble substrates with short-chain carboxylic acids, lipases are activated at the interface of an insoluble substrate and the aqueous phase, making them particularly suitable for the hydrolysis of hydrophobic esters like 1,10-diacetoxydecane. nih.gov The enzymatic hydrolysis of this symmetrical diester can be controlled to achieve selective cleavage of the ester groups, leading to the formation of valuable intermediates.

Chemoselective and Regioselective Enzymatic Reactions on Symmetrical Diesters

The hydrolysis of a symmetrical diester such as this compound can yield three products: the starting diester, the monoacetate (10-acetoxydecan-1-ol), and the diol (1,10-decanediol). Chemoselectivity in this context refers to the ability of the enzyme to preferentially hydrolyze only one of the two ester groups, maximizing the yield of the monoacetate. This desymmetrization of a prochiral or symmetrical molecule is a powerful strategy for generating chiral synthons. mdpi.commdpi.comclockss.org

Lipases are widely used for the desymmetrization of diacetates. mdpi.com For instance, the lipase-catalyzed desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols has been efficiently achieved. nih.gov Similarly, meso cis-1,2-cycloalkanediols have been desymmetrized to their monoesters with high enantiomeric excess. nih.gov The choice of enzyme and reaction conditions is crucial for achieving high chemoselectivity. Candida antarctica lipase (B570770) B (CALB) is a versatile and widely used biocatalyst known for its role in the desymmetrization of diacetates and diols. mdpi.com The regioselectivity of lipases, particularly the preference for primary over secondary ester groups, has been demonstrated in the hydrolysis of diacetates of vicinal diols like hexane-1,2-diol diacetate. nih.gov In the case of this compound, where both ester groups are primary, the selectivity would primarily be governed by the enzyme's ability to halt the reaction after the first hydrolysis step.

The synthesis of the related diester, decane-1,10-diyl bis(2-methylpentanoate), has been achieved with high purity using immobilized CALB (Lipozyme® 435), demonstrating the enzyme's efficacy in reactions involving 1,10-decanediol (B1670011). mdpi.com This suggests that the reverse reaction, hydrolysis, is also feasible. The following table summarizes the enzymatic synthesis of a diester involving 1,10-decanediol, highlighting the potential of CALB in transformations of this long-chain diol.

Table 1: Enzymatic Synthesis of Decane-1,10-diyl bis(2-methylpentanoate)

| Enzyme | Substrates | Temperature (°C) | Biocatalyst Conc. (% w/w) | Reaction Time (h) | Conversion (%) | Final Product Purity (%) |

|---|---|---|---|---|---|---|

| Lipozyme® 435 (Immobilized CALB) | 2-methylpentanoic acid, 1,10-decanediol | 80 | 2.5 | 6 | 99 | 59.5 (stoichiometric) |

| Lipozyme® 435 (Immobilized CALB) | 2-methylpentanoic acid, 1,10-decanediol | 80 | 2.5 | 7 | >99 | 92.6 (30% excess acid) |

Data sourced from a study on the biocatalytic synthesis of a novel biolubricant. mdpi.com

Kinetic Resolution and Enantioselective Synthesis through Biocatalysis

While this compound itself is not chiral, its hydrolysis can be a key step in synthetic routes that involve chiral molecules. Kinetic resolution is a powerful biocatalytic technique used to separate a racemic mixture of chiral compounds. Current time information in Pacific/Auckland. This is achieved because a chiral enzyme reacts at different rates with the two enantiomers of a racemic substrate. Lipase-catalyzed hydrolysis of racemic esters is a common method for obtaining enantiomerically pure alcohols and acids. Current time information in Pacific/Auckland.

Although direct kinetic resolution is not applicable to the achiral this compound, the principles of enantioselective biocatalysis are central to the derivatization of its hydrolysis products. For example, if the resulting 1,10-decanediol were to be further reacted with a prochiral or racemic reagent, enzymes could be used to achieve enantioselectivity. The desymmetrization of symmetrical prochiral molecules is a closely related concept that is highly relevant. clockss.org Lipase-catalyzed desymmetrization of s-symmetrical prochiral 2-aryl-1,3-propanediols has been employed as a key step in the enantioselective total synthesis of natural products. clockss.org

The following table presents examples of lipase-catalyzed kinetic resolutions of racemic esters, illustrating the high enantioselectivity achievable with these biocatalysts.

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution

| Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) | Conversion (%) |

|---|---|---|---|---|

| Aspergillus terreus lipase (immobilized) | Racemic Ketoprofen vinyl ester | (R)-Ketoprofen | 96% | 46 |

| Candida rugosa lipase (immobilized) | Racemic Naproxen methyl ester | (S)-Naproxen | >99% | 49 |

| Candida antarctica lipase A (CLEA) | Racemic 1-(9H-fluoren-9-yl) ethanol (B145695) acetate (B1210297) | (S)-alcohol and (R)-acetate | >99% and 93% | 52 |

Data compiled from a review on lipase-mediated preparation of pharmaceuticals. Current time information in Pacific/Auckland.

Biotransformation Pathways and Product Derivatization

The enzymatic hydrolysis of this compound yields 10-acetoxydecan-1-ol and subsequently 1,10-decanediol. These products can serve as substrates for further biotransformations to create value-added chemicals. A key potential derivatization is the oxidation of the terminal alcohol group to a carboxylic acid, which can be achieved using various microorganisms or isolated enzymes.

The biotransformation of n-decane and its derivatives has been studied for the production of sebacic acid (1,10-decanedioic acid). researchgate.netatamanchemicals.comatamanchemicals.com Strains of Candida tropicalis are known to convert long-chain n-alkanes and fatty acids to the corresponding α,ω-dicarboxylic acids via the ω-oxidation pathway. researchgate.netnih.gov This pathway involves the terminal hydroxylation of the alkane, followed by oxidation to the aldehyde and then to the carboxylic acid. The biotransformation of methyl decanoate (B1226879) to sebacic acid has been shown to proceed through the intermediates decanoic acid and 10-hydroxydecanoic acid. nih.govresearchgate.net The presence of decanoic acid was found to inhibit the transformation of 10-hydroxydecanoic acid to sebacic acid, highlighting the importance of controlling substrate and intermediate concentrations in the bioprocess. nih.gov

The resulting ω-hydroxycarboxylic acids, such as 10-hydroxydecanoic acid, are valuable monomers for the synthesis of specialty polyesters. wur.nl The biocatalytic synthesis of 10-hydroxy-2-decenoic acid from decanoic acid has been demonstrated using engineered Escherichia coli, showcasing the potential for microbial platforms to produce functionalized fatty acids. researchgate.netresearchgate.netnih.govnih.gov The intermediate 10-acetoxydecanoic acid is also a known compound that can be derived from oxidative ozonolysis of other natural products. askfilo.com

The following table illustrates the biotransformation of methyl decanoate to sebacic acid, indicating the yields of key products.

Table 3: Biotransformation of Methyl Decanoate to Sebacic Acid by Candida tropicalis

| Biotransformation Method | Sebacic Acid (g/L) | 10-Hydroxydecanoic Acid (g/L) | Decanoic Acid (g/L) | Time (h) |

|---|---|---|---|---|

| Decane (B31447) induction followed by methyl decanoate feeding | 27.0 ± 2.14 | ~1.5 | ~0.5 | 54 |

| Substrate-limiting decane induction | 34.5 ± 1.10 | ~2.0 | Not detected | 54 |

Data adapted from a study on the effect of intermediates on sebacic acid production. nih.gov

Immobilization Strategies for Biocatalysts in Diester Transformations

For practical and industrial applications, the immobilization of enzymes is often essential. Immobilization facilitates catalyst recovery and reuse, enhances stability (e.g., thermal and pH stability), and can sometimes even improve enzyme activity and selectivity. mdpi.comnih.gov Given that this compound is a hydrophobic substrate, lipases are the enzymes of choice, and their immobilization on hydrophobic supports is a particularly effective strategy. nih.gov

This method, known as interfacial activation, involves the adsorption of the lipase onto a hydrophobic surface, which induces a conformational change that opens the active site, leading to hyperactivation. nih.gov A variety of hydrophobic supports have been used for lipase immobilization, including octyl-agarose (B13739342) gels, and macroporous acrylic resins like Lewatit® VP OC 1600, the support used for the commercial biocatalyst Novozym® 435 (immobilized Candida antarctica lipase B). mdpi.comnih.gov

The choice of support material can significantly influence the performance of the immobilized lipase. For instance, lipases immobilized on supports with different hydrophobic moieties (butyl, phenyl, octyl) exhibit varying degrees of hyperactivation and stability. For the hydrolysis of hydrophobic esters like this compound, an immobilized lipase would be highly advantageous, allowing for efficient reaction in either aqueous or biphasic systems and simplifying product separation from the biocatalyst. The reusability of the immobilized enzyme is a key factor in the economic viability of the process. For example, lipase immobilized on chitosan (B1678972) beads for the hydrolysis of soybean oil retained 80% of its relative activity after six repeated uses. mdpi.com

The following table summarizes the properties of a lipase immobilized on different hydrophobic supports, demonstrating the impact of the support on enzyme activity.

Table 4: Immobilization of Penicillium sp. Lipase on Hydrophobic Supports

| Support | Immobilization Yield (%) | Expressed Activity (%) |

|---|---|---|

| Butyl Sepharose | 84.1 | 63.8 |

| Phenyl Sepharose | 95.8 | 100.0 |

| Octyl Sepharose | 71.4 | 144.9 |

| Toyopearl Butyl | 75.3 | 54.2 |

| Toyopearl Phenyl | 89.2 | 90.5 |

| Octadecyl Sepabeads | 99.0 | 114.8 |

Data sourced from a study on lipase immobilization on different hydrophobic supports. Expressed activity is relative to the soluble enzyme.

Advanced Analytical and Spectroscopic Methodologies for 1,10 Diacetoxydecane Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of 1,10-diacetoxydecane and its synthesis. savemyexams.com HRMS provides highly accurate mass measurements, often to four or more decimal places, which allows for the confident determination of elemental compositions and the identification of compounds. savemyexams.com This level of precision is critical in distinguishing between molecules with the same nominal mass but different chemical formulas.

In the context of this compound synthesis, such as the esterification of 1,10-decanediol (B1670011) with acetic acid, HRMS can be employed to monitor the reaction's progress. acs.orgacs.org By analyzing aliquots of the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product, this compound. magritek.com Furthermore, HRMS is instrumental in identifying any reaction intermediates or byproducts that may form. For instance, in the synthesis of 1,9-decadiene (B157367) from this compound, HRMS can help elucidate the fragmentation pathways and confirm the structure of the final product. acs.orgacs.org

One of the key advantages of HRMS is its ability to perform tandem mass spectrometry (MS/MS). frontiersin.org In this technique, a specific ion (such as the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information that can confirm the identity of the compound and help in the characterization of unknown intermediates. Techniques like Parallel Reaction Monitoring (PRM), which leverage the high resolution and accurate mass capabilities of Orbitrap mass spectrometers, offer enhanced selectivity and sensitivity for targeted quantitative analysis and confirmation of target identification through MS/MS data. thermofisher.com

The ionization technique used in conjunction with HRMS is also a critical consideration. While electron ionization (EI) can lead to extensive fragmentation, which is useful for structural elucidation, softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) are often preferred for observing the molecular ion with minimal fragmentation. uni-saarland.de For example, a study on the chemical ionization mass spectra of various dicarboxyl compounds noted that the elimination of acetic acid from this compound was reduced compared to its monofunctional analog, 1-acetoxydecane, suggesting bifunctional interactions. researchgate.netscispace.com

Table 1: Key High-Resolution Mass Spectrometry Techniques for this compound Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| High-Resolution Full Scan MS | Determination of accurate mass and elemental composition of this compound and intermediates. savemyexams.com | High mass accuracy, enables formula determination. savemyexams.com |

| Tandem MS (MS/MS) | Structural elucidation of this compound and identification of fragmentation patterns. | Provides detailed structural information, confirms connectivity. frontiersin.org |

| Parallel Reaction Monitoring (PRM) | Targeted quantification and confirmation of this compound and related compounds in complex mixtures. thermofisher.com | High selectivity and sensitivity, accurate quantification. thermofisher.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds in the reaction mixture, including this compound. researchgate.net | Excellent separation for volatile compounds, allows for identification of individual components. libretexts.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of less volatile or thermally labile intermediates and products in the synthesis of this compound. | Suitable for a wide range of compounds, including non-volatile ones. labmanager.com |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Progress

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of this compound. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR can be used to confirm the structure of the final product and to monitor the progress of its synthesis. wikipedia.orgnumberanalytics.com

¹H and ¹³C NMR are the most common types of NMR spectroscopy used for organic compounds. numberanalytics.com In the case of this compound, the ¹H NMR spectrum would show characteristic signals for the protons in the methylene (B1212753) groups of the decane (B31447) chain and the methyl groups of the acetate (B1210297) moieties. The integration of these signals provides quantitative information about the ratio of these different types of protons, confirming the structure of the molecule. Similarly, the ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

NMR is particularly valuable for monitoring reaction progress in real-time. magritek.com By acquiring spectra at different time points during the synthesis of this compound from 1,10-decanediol, the disappearance of the reactant signals and the appearance of the product signals can be observed and quantified. This allows for the determination of reaction kinetics and the optimization of reaction conditions. magritek.com For instance, the progress of the esterification reaction can be followed by observing the shift in the signals of the methylene groups adjacent to the oxygen atoms as the hydroxyl groups of 1,10-decanediol are converted to acetate groups. acs.orgacs.org

Furthermore, multi-nuclear NMR, which involves the study of nuclei other than ¹H and ¹³C (such as ¹⁷O), can provide additional insights into the structural dynamics of this compound and its intermediates. mdpi.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between different atoms within the molecule, providing unambiguous structural assignments. numberanalytics.com Dynamic NMR spectroscopy can be employed to study conformational changes and other dynamic processes within the molecule. researchgate.net

Table 2: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| This compound | ¹H | ~4.05 | t | -CH₂-O- | |

| ¹H | ~2.05 | s | -C(O)CH₃ | ||

| ¹H | ~1.60 | m | -CH₂-CH₂-O- | ||

| ¹H | ~1.30 | m | -(CH₂)₆- | ||

| ¹³C | ~171.2 | C=O | |||

| ¹³C | ~64.7 | -CH₂-O- | |||

| ¹³C | ~28.6 | -CH₂-CH₂-O- | |||

| ¹³C | ~25.9 | -CH₂-CH₂-CH₂-O- | |||

| ¹³C | ~29.4, 29.3 | -(CH₂)₄- | |||

| ¹³C | ~21.0 | -C(O)CH₃ | |||

| 1,10-Decanediol | ¹H | ~3.64 | t | 6.6 | -CH₂-OH |

| ¹H | ~1.57 | p | 6.8 | -CH₂-CH₂-OH |

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Process Control

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. tricliniclabs.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods for this purpose. labmanager.com

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. libretexts.org In GC, the sample is vaporized and transported through a column by an inert carrier gas. labmanager.com The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the column. libretexts.org By using a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), the individual components of a mixture can be detected and quantified. GC is routinely used to determine the purity of this compound and to monitor the progress of reactions where it is either a reactant or a product. researchgate.net For instance, in the pyrolysis of this compound to produce 1,9-decadiene, GC can be used to quantify the yield of the product and to identify any byproducts. acs.org

High-performance liquid chromatography is a versatile technique that can be used to analyze a wide range of compounds, including those that are not volatile or are thermally labile. labmanager.comtorontech.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. labmanager.com The separation is based on the differential interactions of the components with the stationary phase. torontech.com Different modes of HPLC, such as reversed-phase, normal-phase, ion-exchange, and size-exclusion chromatography, can be employed depending on the properties of the analytes. tricliniclabs.com For the analysis of this compound, reversed-phase HPLC with a UV detector is often a suitable choice. torontech.com HPLC is invaluable for assessing the purity of this compound, detecting impurities, and for process control in its industrial production. torontech.com

Table 3: Comparison of GC and HPLC for the Analysis of this compound

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase. libretexts.org | Separation of compounds in the liquid phase. labmanager.com |

| Mobile Phase | Inert gas (e.g., helium, nitrogen). labmanager.com | Liquid solvent or mixture of solvents. labmanager.com |

| Stationary Phase | Liquid or solid coated on a column. libretexts.org | Solid particles packed in a column. labmanager.com |

| Applicability to this compound | Well-suited due to its volatility. | Applicable, especially for non-volatile impurities. |

| Typical Detectors | Flame Ionization Detector (FID), Mass Spectrometer (MS). labmanager.com | UV-Vis Detector, Refractive Index (RI) Detector, MS. torontech.com |

| Key Applications | Purity assessment, reaction monitoring, quantification of volatile products. researchgate.net | Purity assessment, detection of non-volatile impurities, process control. torontech.com |

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Intermediates

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. uni-siegen.de These methods are based on the interaction of electromagnetic radiation with molecular vibrations and are highly valuable for identifying reaction intermediates and for confirming the structure of this compound. uni-siegen.de

Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample. rtilab.com The resulting spectrum shows a series of absorption bands, with each band corresponding to a specific molecular vibration. For this compound, the FTIR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups (typically around 1740 cm⁻¹) and the C-O stretching vibrations (around 1240 cm⁻¹). The presence of these bands and the absence of a broad O-H stretching band (around 3300 cm⁻¹) would confirm the successful esterification of 1,10-decanediol. FTIR can also be used to identify reaction intermediates by detecting the appearance and disappearance of characteristic functional group absorptions. rtilab.com

Raman spectroscopy is a complementary technique to IR spectroscopy. mt.com It measures the inelastic scattering of monochromatic light, which also provides information about molecular vibrations. uni-siegen.de While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar functional groups and symmetric vibrations. mt.com For this compound, Raman spectroscopy could provide additional information about the carbon-carbon backbone of the decane chain. The combination of both IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule and its intermediates.

Table 4: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (in 1,10-decanediol) | Stretching | 3600 - 3200 (broad) | IR |

| C-H (aliphatic) | Stretching | 3000 - 2850 | IR, Raman |

| C=O (ester) | Stretching | 1750 - 1735 | IR |

| C-O (ester) | Stretching | 1300 - 1000 | IR |

| CH₂ | Bending (Scissoring) | ~1465 | IR |

Computational Chemistry and Theoretical Modeling of 1,10 Diacetoxydecane Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. wikipedia.org DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org These calculations determine the electron density of a molecule to derive its energy and, consequently, other electronic properties. For 1,10-diacetoxydecane, DFT can be employed to understand the distribution of electrons, which is fundamental to its chemical reactivity.

Calculations can pinpoint sites susceptible to nucleophilic or electrophilic attack by mapping the electrostatic potential. The ester functionalities, with their polarized carbonyl groups, are expected to be the primary centers of reactivity. DFT calculations can quantify the partial atomic charges on the carbonyl carbons and oxygens, as well as on the atoms of the decane (B31447) backbone.

Furthermore, frontier molecular orbital analysis (HOMO-LUMO) derived from DFT provides critical data on reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely localized around the oxygen atoms of the acetate (B1210297) groups, while the LUMO would be centered on the carbonyl carbons.

| Partial Charge on Carbonyl Oxygen | -0.55 e | Highlights the nucleophilic nature of the oxygen atom in the ester group. |

This table is for illustrative purposes to show the type of data generated by DFT calculations.

Molecular Dynamics Simulations of Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. wikipedia.org The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. wikipedia.org For a flexible molecule like this compound, with its long aliphatic chain, MD simulations are invaluable for exploring its vast conformational landscape. nih.gov

By simulating the molecule over time (from nanoseconds to microseconds), MD can reveal the preferred spatial arrangements of the decane chain and the orientation of the terminal acetate groups. wikipedia.org These simulations can show how the chain folds and flexes, and whether the two end groups interact with each other, a phenomenon suggested by experimental observations of reduced acetic acid elimination, which points to bifunctional interactions. researchgate.net Such "back-biting" or looped conformations can be sampled and their stability assessed.

MD simulations provide a trajectory of atomic positions over time, which can be analyzed to understand various dynamic properties. nih.gov This includes the calculation of root-mean-square deviation (RMSD) to assess structural stability and the analysis of dihedral angles along the decane backbone to identify common conformational motifs (e.g., gauche vs. anti).

| Intramolecular H-bonds | Potential weak C-H···O interactions between the chain and the acetate groups. | Transient hydrogen bonds may be observed in folded conformations, contributing to their stability. |

This table is for illustrative purposes to show the type of data generated by MD simulations.

Prediction of Reaction Pathways and Energy Profiles for Transformations

Computational chemistry can be used to model chemical reactions, predicting the most likely pathways and the energy changes involved. wikipedia.orgmonash.edu For this compound, a key transformation is its pyrolysis to form 1,9-decadiene (B157367) and acetic acid. acs.orgnih.gov Theoretical modeling can elucidate the mechanism of this elimination reaction.

Using methods like DFT, one can map the potential energy surface of the reaction. This involves locating the transition state (TS) structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For the pyrolysis of this compound, a concerted, cyclic transition state (Chugaev-type elimination) is a plausible mechanism. Computational modeling can confirm the structure of this six-membered ring transition state and calculate its associated activation energy. It can also investigate alternative stepwise pathways. The bifunctional interaction suggested by experiments could also be modeled to see how one acetate group might catalyze the elimination of the other. researchgate.net

Hypothetical Energy Profile for Pyrolysis of one Acetate Group

| State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant | 0 | This compound |

| Transition State | +45 | Six-membered cyclic structure involving the acetate group and a beta-hydrogen from the decane chain. |

| Products | -15 | 1-acetoxy-9-decene and acetic acid. |

This table is for illustrative purposes to show the type of data generated from reaction pathway calculations.

Intermolecular Interaction Studies and Solvent Effects on Reactivity

Intermolecular forces dictate how molecules interact with each other and with a solvent, governing properties like solubility, boiling point, and the condensed-phase structure. libretexts.org These forces are electrostatic in nature and include dipole-dipole interactions, London dispersion forces, and hydrogen bonds. libretexts.orgwikipedia.org For this compound, the primary intermolecular forces are:

Dipole-dipole interactions between the polar acetate groups of neighboring molecules. harvard.edu

London dispersion forces , which are significant due to the long, nonpolar decane chain.

Computational methods can quantify the strength of these interactions. For instance, the interaction energy between two molecules of this compound can be calculated at various orientations to find the most stable dimer configuration.

Solvent effects can be modeled either explicitly (by including individual solvent molecules in the simulation box) or implicitly (by treating the solvent as a continuous medium). These models can predict how a solvent influences the conformational equilibrium of this compound. In a polar solvent, the extended conformations might be favored as the polar acetate groups are solvated. In a nonpolar solvent, intramolecular interactions might become more favorable, leading to a higher population of folded or globular conformations. These solvent interactions can also affect reaction rates by stabilizing or destabilizing the reactants and the transition state differently.

Green Chemistry Principles and Sustainable Aspects in 1,10 Diacetoxydecane Chemistry

Atom Economy Maximization in Synthetic and Transformational Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. ibchem.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. savemyexams.comscience-revision.co.ukdocbrown.info

The synthesis of 1,10-diacetoxydecane typically involves the esterification of 1,10-decanediol (B1670011) with acetic acid or its derivatives. The atom economy of this reaction can be calculated to assess its efficiency. For instance, the reaction of 1,10-decanediol with acetic acid to form this compound and water has a high, but not perfect, atom economy, as water is formed as a byproduct. acs.org In contrast, addition reactions, where all reactant atoms are incorporated into the single product, exhibit 100% atom economy. savemyexams.comdocbrown.info

Table 1: Atom Economy of this compound Synthesis

| Reaction | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|---|

| 1,10-decanediol + 2 Acetic Acid → this compound + 2 H₂O | This compound | Water | 87.7% |

| 1,10-decanediol + 2 Acetic Anhydride (B1165640) → this compound + 2 Acetic Acid | This compound | Acetic Acid | 68.5% |

Note: The atom economy is calculated as (molecular weight of the desired product / total molecular weight of all reactants) x 100. The values presented are theoretical and may not reflect actual experimental yields. ibchem.com

Waste Minimization and By-Product Utilization Strategies

Minimizing waste is a cornerstone of green chemistry and sustainable manufacturing. deskera.comunep.org Strategies to reduce waste in the production of this compound focus on optimizing reaction conditions and finding applications for any byproducts generated. katanamrp.com

In the esterification of 1,10-decanediol with acetic acid, the primary byproduct is water. While water is non-toxic, its removal can be energy-intensive. acs.org If acetic anhydride is used, the byproduct is acetic acid, which can potentially be recovered and reused. globalseafood.org

Lean manufacturing principles, such as optimizing production processes and minimizing overproduction, can further reduce waste. deskera.comkatanamrp.comleanproduction.com Additionally, byproducts from related chemical processes can sometimes be utilized as starting materials. For instance, byproducts from the fruit processing or marine industries, rich in organic acids and other valuable compounds, could potentially be repurposed. researchgate.netsciopen.com

Energy Efficiency in Reaction Design and Potential Industrial Implementation

Energy efficiency is a critical factor in the sustainability of any chemical process. destatis.de The synthesis of this compound, like many chemical reactions, requires energy for heating, stirring, and purification steps. nih.govfrontiersin.orgnih.gov

Several strategies can be employed to improve the energy efficiency of this process:

Catalyst Selection: Utilizing efficient catalysts can lower the activation energy of the reaction, reducing the required temperature and reaction time.

Process Intensification: Techniques like reactive distillation, which combines reaction and separation in a single unit, can lead to significant energy savings. researchgate.net

Solvent Choice: The energy required for solvent removal and recycling is a major consideration. Choosing solvents with appropriate boiling points can minimize energy consumption.

Utilization of Renewable Feedstocks and Bio-Based Routes for Precursors

The use of renewable feedstocks is a key aspect of sustainable chemistry, moving away from reliance on finite fossil fuels. researchgate.net The precursors for this compound, namely 1,10-decanediol and an acetyl source, can potentially be derived from biomass.

1,10-decanediol can be synthesized from various renewable resources. doi.orgdicp.ac.cn For instance, certain diols can be produced from the reduction of biomass-derived chemicals like succinic acid, levulinic acid, and 5-hydroxymethylfurfural. doi.orgdicp.ac.cn Additionally, some studies have explored the synthesis of long-chain diols from fatty acids. mdpi.com

Acetic acid, the acetyl source, can also be produced through fermentation processes from renewable feedstocks. This bio-based approach offers a more sustainable alternative to petrochemical routes.

Table 2: Potential Renewable Feedstocks for this compound Precursors

| Precursor | Potential Renewable Feedstock | Reference |

|---|---|---|

| 1,10-Decanediol | Biomass-derived succinic acid, levulinic acid, 5-hydroxymethylfurfural | doi.org, dicp.ac.cn |

| 1,10-Decanediol | Fatty acids from triglycerides | doi.org, dicp.ac.cn |

| Acetic Acid | Carbohydrates (via fermentation) | mdpi.com |

Solvent Selection and Green Auxiliary Substance Applications in Synthesis

Solvent selection has a significant impact on the environmental footprint of a chemical process, as solvents often constitute a large portion of the material mass. jove.comnih.gov Green solvents are characterized by low toxicity, biodegradability, and reduced volatility. researchtrendsjournal.com

For the esterification reaction to produce this compound, several greener solvent alternatives to traditional hazardous solvents like chlorinated hydrocarbons or DMF can be considered. jove.comnih.gov Acetonitrile, for example, has been demonstrated as a greener solvent for Steglich esterification, offering comparable yields and simplifying product isolation. jove.comnih.gov Ionic liquids and deep eutectic solvents are also emerging as promising, recyclable media for esterification reactions. researchtrendsjournal.comresearchinschools.org In some cases, it may be possible to run the reaction in a protic solvent if the alcohol of the alkoxide is used. youtube.com

Table 3: Comparison of Solvents for Esterification Reactions

| Solvent Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Solvents | Dichloromethane, Chloroform, DMF | Well-established, effective for many reactions | Hazardous to human health and the environment | jove.com, nih.gov |

| Greener Solvents | Acetonitrile, Water, Ionic Liquids, Deep Eutectic Solvents | Lower toxicity, biodegradability, reduced volatility, potential for higher yields and selectivity | Higher cost, potential for scalability challenges | researchtrendsjournal.com, jove.com, nih.gov |

Designing for Degradation and Environmental Fate Studies of this compound and its Derivatives

Designing chemicals that degrade into benign substances after their intended use is a crucial aspect of green chemistry. The environmental fate of this compound and its derivatives is an important consideration for its long-term sustainability.

Long-chain aliphatic esters are generally expected to be biodegradable. europa.eu Studies on similar compounds, such as cellulose (B213188) diacetate, have shown that they can be degraded by marine microbes over a period of months. acs.org The degradation process often involves the cleavage of ester linkages. acs.org

Life Cycle Assessment (LCA) for Holistic Environmental Impact Evaluation

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and final disposal. circularecology.commdpi.com An LCA for this compound would provide a holistic view of its environmental footprint, identifying key areas for improvement. europa.euresearchgate.net

The LCA process consists of four main phases:

Goal and Scope Definition: Defining the purpose of the assessment and the system boundaries.

Life Cycle Inventory (LCI): Compiling data on all inputs (e.g., raw materials, energy) and outputs (e.g., emissions, waste) for each stage of the life cycle.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes categories such as global warming potential, acidification potential, and ecotoxicity. mdpi.comrivm.nl

Conducting a thorough LCA for this compound would be essential to validate its green credentials and guide the development of more sustainable production and application pathways.

Q & A

Q. How do computational models predict the environmental fate of this compound, and what experimental validations are required?